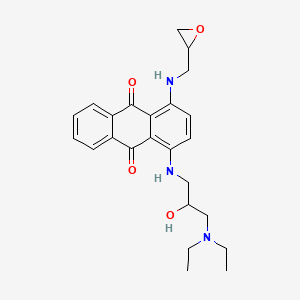
(Rac)-BDA-366
Übersicht
Beschreibung
(Rac)-BDA-366 is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and material science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-BDA-366 typically involves multi-step organic reactions. The process may start with the functionalization of anthracenedione, followed by the introduction of diethylamino and epoxypropylamino groups. Common reagents used in these reactions include diethylamine, epichlorohydrin, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-BDA-366 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated compounds, acids, bases, and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
(Rac)-BDA-366 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the manufacturing of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (Rac)-BDA-366 involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and used in cancer treatment.
Mitoxantrone: Another anthracenedione derivative with applications in chemotherapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia and other cancers.
Uniqueness
(Rac)-BDA-366 stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H29N3O4 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3 |
InChI-Schlüssel |
JYOOEVFJWLBLKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O |
Synonyme |
BDA-366 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














